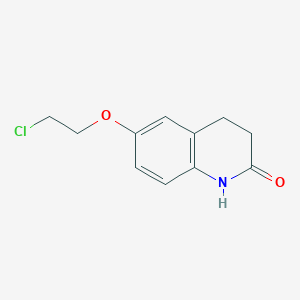

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 2-chloroethoxy group attached to the 6th carbon of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of nitrogen-containing heterocyclic compound. Attached to this ring at the 6th position would be a 2-chloroethoxy group .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen in the tetrahydroquinoline ring and the electron-withdrawing chloro group in the 2-chloroethoxy group. These groups could potentially participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the 2-chloroethoxy group and the tetrahydroquinoline ring) would influence properties like solubility, melting point, boiling point, and reactivity .

Applications De Recherche Scientifique

Synthesis of Alkaloids

The compound 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one is closely related to tetrahydroquinolines, which are crucial in the synthesis of various alkaloids. A study by Blank & Opatz (2011) demonstrated the use of similar tetrahydroquinolines in the synthesis of benzylisoquinolines and tetrahydroprotoberberines, important for pharmaceutical applications.

Development of Antimalarial Drugs

Compounds similar to 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one have been used in antimalarial research. For instance, Opsenica et al. (2008) reported on the synthesis of chimeric molecules combining tetraoxane and 7-chloro-4-aminoquinoline, showing potent in vitro antimalarial activities (Opsenica et al., 2008).

Antiamebic Activity

A study by Bailey et al. (1979) on derivatives of 1,2,3,4-tetrahydroquinolinol, a similar structure to the compound , showed potent antiamebic effects in an animal model, indicating potential use in treating amebic infections (Bailey et al., 1979).

Chemical Synthesis and Crystal Engineering

Roberts et al. (1996) and Roberts et al. (1997) explored the transformation of quinolines into various other complex structures, which is relevant to the structural manipulation of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one (Roberts, Álvarez, & Joule, 1996); (Roberts, Joule, Bros, & Álvarez, 1997). Ashmore et al. (2007) studied the inclusion and packing properties of chloro-substituted quinolines, providing insights into molecular interaction and crystal design (Ashmore, Bishop, Craig, & Scudder, 2007).

Pharmacological Applications

The structural similarity of 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one to tetrahydroquinolines suggests its potential in pharmacological applications. Gitto et al. (2007) investigated similar structures as non-competitive AMPA receptor antagonists with anticonvulsant effects (Gitto et al., 2007).

Environmental and Green Chemistry

The synthesis and applications of tetrahydroquinolines, related to 6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one, have also been explored in the context of green chemistry. Zhu et al. (2017) demonstrated an eco-friendly synthesis method for tetrahydroquinoline spiro compounds, highlighting the importance of sustainable approaches in chemical synthesis (Zhu, Chen, Xiao, Yu, Wang, & Xiao, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

6-(2-chloroethoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h2-3,7H,1,4-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOSOBUPSAUORJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)OCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chloroethoxy)-1,2,3,4-tetrahydroquinolin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2996742.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)

![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)

![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)